molecular formula C11H10BrNO2S B6226662 ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate CAS No. 791614-78-3

ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate

Cat. No.: B6226662
CAS No.: 791614-78-3
M. Wt: 300.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

791614-78-3

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.